molecular formula C13H18ClN B13471515 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13471515
M. Wt: 223.74 g/mol
InChI Key: PLKMNNWICJXRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct chemical and biological properties. Its ability to serve as a bioisostere for phenyl rings makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11;/h1-5H,6-10,14H2;1H

InChI Key

PLKMNNWICJXRNI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)CCC3=CC=CC=C3.Cl

Origin of Product

United States

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